molecular formula C7H6ClN3 B174447 5-Chloro-7-methylimidazo[1,2-A]pyrimidine CAS No. 112266-62-3

5-Chloro-7-methylimidazo[1,2-A]pyrimidine

Cat. No. B174447
M. Wt: 167.59 g/mol
InChI Key: SEZYMVNWXJBYBC-UHFFFAOYSA-N
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Description

5-Chloro-7-methylimidazo[1,2-A]pyrimidine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .


Synthesis Analysis

The synthesis of 5-substituted 2-chloro-7-methylimidazo[1,2-a]pyrimidine has been reported in the literature . The synthetic approaches for imidazo[1,2-a]pyrimidines involve different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

Molecular Structure and Properties

Molecular and Supramolecular Structures
The molecular and supramolecular structures of compounds related to 5-Chloro-7-methylimidazo[1,2-A]pyrimidine have been a subject of study, highlighting the importance of hydrogen bonding in determining the structural configurations. For instance, 5,7-dimethoxyimidazo[1,2-c]pyrimidine and 7-methoxy-1-methylimidazo[1,2-a]pyrimidin-5(1H)-one exhibit unique supramolecular structures shaped by weak C-H...N and C-H...O hydrogen bonds. These interactions result in specific geometric patterns, like centrosymmetric rings and ribbon or sheet formations in the crystalline state (Bueno et al., 2003).

Synthesis and Reactivity
The reactivity and methods of synthesis of related compounds have been explored, shedding light on the versatility and potential applications of these structures in different fields. For example, the compound 4,6-Diamino-1H-pyrimidine-2-thione has been used to synthesize various pyrimidine derivatives, displaying promising antimicrobial activity (Sayed et al., 2006). Additionally, the synthesis process for pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives has been detailed, with these compounds showing potential applications in AIDS chemotherapy and new drug discovery (Ajani et al., 2019).

Biological and Pharmacological Applications

Anticancer Potential
Compounds with structural similarities to 5-Chloro-7-methylimidazo[1,2-A]pyrimidine have demonstrated significant potential in anticancer applications. For instance, thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity, with certain derivatives showing promising results in inhibiting the proliferation of a variety of cancer cell lines (Becan et al., 2022).

Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of pyrimidine derivatives have also been documented. Some synthesized pyrimidine derivatives, such as those derived from 4,6-Diamino-1H-pyrimidine-2-thione, have demonstrated promising antimicrobial activity (Sayed et al., 2006). Moreover, specific structural features of thiazolo[4,5-d]pyrimidines have been identified as essential for potent antifungal activity, highlighting the relevance of structural design in developing effective antifungal agents (Chhabria et al., 2011).

Binding and Interaction Studies
The interaction dynamics of similar compounds with biological molecules have been studied, providing insights into their potential pharmacological interactions. For instance, the interactions between novel pyrazolo[1,5-a]pyrimidine derivatives and bovine serum albumin have been analyzed, revealing that these compounds can effectively quench the intrinsic fluorescence of the protein through a static quenching process, indicating potential bioactive interactions (He et al., 2020).

properties

IUPAC Name

5-chloro-7-methylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6(8)11-3-2-9-7(11)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZYMVNWXJBYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568474
Record name 5-Chloro-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-methylimidazo[1,2-A]pyrimidine

CAS RN

112266-62-3
Record name 5-Chloro-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.893 g (5.99 mmol) 7-Methylimidazo[1,2-a]pyrimidin-5-ol and 17 mL (182.1 mmol) of phosphorus oxychloride were refluxed for two hours. At the end of the reflux, a clear red solution is obtained, which is rotovaped to remove excess phosphorus oxychloride. The residue thus obtained was titurated with methylene chloride followed by filtration of the slurry to isolate the desired compound as a solid. Further washes with methylene chloride followed by drying of the solid under reduced pressure resulted in the chlorinated product. Yield 522 mg (52% yield).
Quantity
0.893 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SC Bel, WT Caldwel - Journal of the American Chemical Society, 1960 - ACS Publications
Fig. 1.—A (left), 2-plienyl-5-hydroxyimidazo [l, 2-a] pyrim-idine; B (right), 2-phenyl-5-hydroxy-7-methylimidazo [l, 2-a] pyrimidine. The relative intensities are of such a nature that the …
Number of citations: 12 pubs.acs.org
R Goel, V Luxami, K Paul - RSC advances, 2015 - pubs.rsc.org
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, …
Number of citations: 41 pubs.rsc.org
A Marwaha, J White, F El_Mazouni… - Journal of medicinal …, 2012 - ACS Publications
Plasmodium falciparum causes approximately 1 million deaths annually. However, increasing resistance imposes a continuous threat to existing drug therapies. We previously reported …
Number of citations: 72 pubs.acs.org
SC Bell - 1959 - search.proquest.com
SYNTHESIS, REACTIONS, AND STRUCTURAL INVESTIGATION OE SOME IMIDAZO(1,2-a)PYRIMIDINES by Stanley C. Bell A DISSERTATION SUBMITTED Page 1 SYNTHESIS, …
Number of citations: 0 search.proquest.com

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